tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate
CAS No.: 1263180-19-3
Cat. No.: VC7246486
Molecular Formula: C13H22F2N2O2
Molecular Weight: 276.328
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263180-19-3 |
|---|---|
| Molecular Formula | C13H22F2N2O2 |
| Molecular Weight | 276.328 |
| IUPAC Name | tert-butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate |
| Standard InChI | InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(13(14,15)9-17)4-6-16-7-5-12/h16H,4-9H2,1-3H3 |
| Standard InChI Key | KFDYHBFUQULOTO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(CCNCC2)C(C1)(F)F |
Introduction
Structural Characterization and Chemical Properties
tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate belongs to the diazaspirocyclic family, characterized by a spiro junction connecting two nitrogen-containing rings. The core structure comprises a cyclohexane ring fused to a pyrrolidine-like ring via a spiro carbon atom, with fluorine atoms at the 4,4-positions and a tert-butyloxycarbonyl (Boc) protecting group at the 2-position .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₂F₂N₂O₂ | |
| Molecular Weight | 276.33 g/mol | |
| CAS Registry Number | 1263178-02-4 | |
| LogP (Partition Coefficient) | 1.51 | |
| Rotatable Bond Count | 2 | |
| Polar Surface Area | 42 Ų |
The presence of two fluorine atoms introduces electronegativity and metabolic stability, while the spiro architecture restricts conformational flexibility, potentially enhancing target binding selectivity . The Boc group serves as a transient protecting moiety for the secondary amine, enabling selective functionalization during multi-step syntheses .
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| Angene International | 95% | 100 mg | 1,109 |
| BLD Pharmatech | 98% | 1 g | 2,900 |
| Advanced ChemBlock | 97% | 1 g | 4,400 |
Data adapted from commercial catalogs indicates limited availability, with prices reflecting the compound's synthetic complexity . Scale-up production would require optimization of fluorination and spirocyclization steps to improve yield.
Comparative Analysis with Structural Analogs
Key Differences from Non-Fluorinated Derivatives
| Parameter | 4,4-Difluoro Derivative | Non-Fluorinated Analog |
|---|---|---|
| Molecular Weight | 276.33 g/mol | 240.34 g/mol |
| LogP | 1.51 | 3.71 |
| Polar Surface Area | 42 Ų | 23.55 Ų |
Future Research Directions
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Synthetic Methodology: Developing enantioselective routes to access stereoisomers, as chirality critically impacts biological activity (e.g., CCR4 antagonist potency) .
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ADMET Profiling: Systematic studies on absorption, distribution, metabolism, excretion, and toxicity to validate therapeutic potential.
-
Target Identification: High-throughput screening against kinase panels or GPCR libraries to uncover novel targets.
-
Formulation Science: Investigating salt forms (e.g., hemioxalate ) to optimize pharmacokinetics.
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